molecular formula C20H17NO4 B557379 Fmoc-L-Propargylglycine CAS No. 198561-07-8

Fmoc-L-Propargylglycine

Cat. No. B557379
M. Wt: 335.4 g/mol
InChI Key: DJGMNCKHNMRKFM-SFHVURJKSA-N
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Description

Fmoc-L-Propargylglycine is an Fmoc protected glycine derivative . It is used for solid phase peptide synthesis techniques . This compound could be useful as an unusual amino acid analog to aid in the deconvolution of protein structure and function . It is a non-natural amino acid used for the triazole cross-link .


Synthesis Analysis

Fmoc-L-Propargylglycine is synthesized using standard Fmoc chemistry . An efficient multigram synthesis of alkynyl amino acid Fmoc-L-homopropargylglycine-OH has been described . A double Boc protection is optimized for high material throughput, and the key Seyferth–Gilbert homologation is optimized to avoid racemization .


Molecular Structure Analysis

The molecular formula of Fmoc-L-Propargylglycine is C20H17NO4 . The molecular weight is 335.35 g/mol . The structure includes 27 non-H bonds, 15 multiple bonds, 6 rotatable bonds, 2 double bonds, 1 triple bond, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, and 1 carboxylic acid .


Chemical Reactions Analysis

Fmoc-L-Propargylglycine is a building block for the introduction by Fmoc SPPS of an amino acid bearing an alkyne side chain . Such derivatives are useful tools for the synthesis of cyclic peptides by an alkyne-alkyne Glaser coupling .


Physical And Chemical Properties Analysis

Fmoc-L-Propargylglycine appears as a white to off-white powder . The melting point is between 175 - 177 °C . The optical rotation is [a]D20 = -18 ± 1 ° (C=1 in DMF) .

Relevant Papers One relevant paper titled “Fmoc-Modified Amino Acids and Short Peptides: Simple Bio-Inspired Building Blocks for the Fabrication of Functional Materials” discusses the self-organizations of Fmoc-modified simple biomolecules . Another paper titled “An Optimized Synthesis of Fmoc-l-Homopropargylglycine-OH” describes an efficient multigram synthesis of alkynyl amino acid Fmoc-L-homopropargylglycine-OH .

Scientific Research Applications

  • Synthesis and Study of Peptide Libraries : Aza-propargylglycine (azaPra) peptides, closely related to Fmoc-L-Propargylglycine, serve as branching points for synthesizing azapeptide libraries. Efficient alkylation of N-(Fmoc)hydrazine in solution provides N'-propargyl fluorenylmethyl carbazate, which is activated to give N-(Fmoc)-azaPra acid chloride for installation into peptides. This method offers potential for higher yield in peptide synthesis, as demonstrated in the synthesis of azacyclopeptides and an alanine scan of a potent CD36 modulator (Ahsanullah et al., 2018).

  • Efficient Multigram Synthesis : The efficient multigram synthesis of Fmoc-l-homopropargylglycine-OH, a variant of Fmoc-L-Propargylglycine, has been optimized. This synthesis process involves a double Boc protection optimized for high material throughput, and the key Seyferth-Gilbert homologation optimized to avoid racemization. This synthesis enables the production of peptides that can be functionalized by copper-assisted alkyne-azide cycloaddition (Polyak & Krauss, 2022).

  • Application in HIV-1 Protease Inhibitors : Fmoc-L-tetrahydrofuranylglycine, a related derivative, has been applied in the synthesis of modified substrates of HIV-1 protease. These compounds mostly act as strong inhibitors of the protease due to the favorable interactions of the tetrahydrofuranylglycine moiety at the S(2) site (Rajesh et al., 2002).

  • Acid-Stable Pseudoproline Synthesis : Fmoc-protected l-amino acids, including propargyl glycine derivatives, have been used to synthesize acid-stable 5,5-dimethyl-l-proline dipeptides for direct insertion into linear peptide sequences (Lierop et al., 2010).

  • Multiple Labeling of Peptides : Fmoc-propargyl glycine derivatives with different silyl protecting groups have been synthesized for chemoselective incorporation of functional molecules into peptides through click reactions (Kamo, Hayashi, & Okamoto, 2021).

  • Solid Phase Peptide Synthesis : Fmoc-chemistry has been applied for the solid phase peptide synthesis of vancomycin- and teicoplanin-type peptides. This method allows the suppression of epimerization in arlyglycine derivatives, enabling the enantioselective synthesis of peptides corresponding to intermediates in vancomycin and teicoplanin biosynthesis (Brieke & Cryle, 2014).

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h1,3-6,8-11,17-18H,7,12H2,(H,21,24)(H,22,23)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGMNCKHNMRKFM-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370319
Record name Fmoc-L-Propargylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-L-Propargylglycine

CAS RN

198561-07-8
Record name Fmoc-L-propargylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=198561-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-L-Propargylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
120
Citations
A Le Chevalier Isaad, F Barbetti, P Rovero, AM D'Ursi… - 2008 - Wiley Online Library
… Recently, we reported the use of N α -Fmoc-L-Nle(ϵ-N 3 )-OH together with N α -Fmoc-l-propargylglycine (N α -Fmoc-L-Pra-OH) in the synthesis of cyclic peptide via i-to-(i+4) …
BHM Kuijpers, S Groothuys, AC Soede… - Bioconjugate …, 2007 - ACS Publications
… The requisite building blocks for solid-phase synthesis, 1-azido-2,3,4,6-tetra-O-acetyl-β-d-glucopyranose 1 (16) was efficiently condensed with Fmoc-l-propargylglycine under the …
Number of citations: 68 pubs.acs.org
N Sayeh, AN Shirazi, D Oh, J Sun… - Current Organic …, 2014 - ingentaconnect.com
… Fmoc-L-propargylglycine) and deprotection cycle with piperidine in DMF (20% v/v). The final N-terminal Fmoc group was removed to assemble the sequence on the peptidyl resin, NH2-…
Number of citations: 5 www.ingentaconnect.com
BJ Roldan, AO Pajarillo, JD Greenberg… - Bioorganic & Medicinal …, 2020 - Elsevier
… Commercially available Fmoc-l-propargylglycine was converted from a carboxylic acid to a tetrahydropyran (THP)-protected hydroxamic acid in the presence of N,N′-…
Number of citations: 3 www.sciencedirect.com
G Sauer, D Nasu, D Tietze, T Gutmann… - Angewandte Chemie …, 2014 - Wiley Online Library
… This enhancement is similar to that observed upon hydrogenation of Fmoc-L-propargylglycine (Fmoc-1-OH). 9e Interestingly, the hydrogenation of pentynoic acid (3-OH) toward the …
Number of citations: 45 onlinelibrary.wiley.com
D Jankovič, M Virant, M Gazvoda - The Journal of organic …, 2022 - ACS Publications
… The preparation of orthogonally protected azahistidine from Fmoc-l-propargylglycine was realized on a gram scale. The hazardous nature of hydrazoic acid has been diminished as it …
Number of citations: 15 pubs.acs.org
M Körner, G Sauer, A Heil, D Nasu, M Empting… - Chemical …, 2013 - pubs.rsc.org
… Commercially available Fmoc-L-propargylglycine (1) was applied as a building block to incorporate an alkyne moiety into the desired position of a growing peptide chain upon solid …
Number of citations: 34 pubs.rsc.org
R Kowalczyk, PWR Harris, MA Brimble… - Bioorganic & medicinal …, 2012 - Elsevier
… N-Fmoc-l-3-azido-alanine (Fmoc-N 3 Ala) was synthesised according to previously described procedures 27 and N-Fmoc-l-propargylglycine (Fmoc-Pra) was prepared using known …
Number of citations: 33 www.sciencedirect.com
CW Tornøe, C Christensen… - The Journal of organic …, 2002 - ACS Publications
… Resin 7 was prepared in a manner similar to that of resin 1 but instead of propargylic acid and EEDQ in CH 2 Cl 2 , Fmoc-l-propargylglycine (3 equiv), TBTU (2.9 equiv), and NEM (4 …
Number of citations: 124 pubs.acs.org
S Ingale, PE Dawson - Organic letters, 2011 - ACS Publications
… All coupling reactions were carried out using HBTU/HOBt/DIPEA, except for Fmoc-Lys(N 3 )-OH and Fmoc-l-propargylglycine, which were carried out using HATU/DIPEA in DMF. …
Number of citations: 87 pubs.acs.org

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